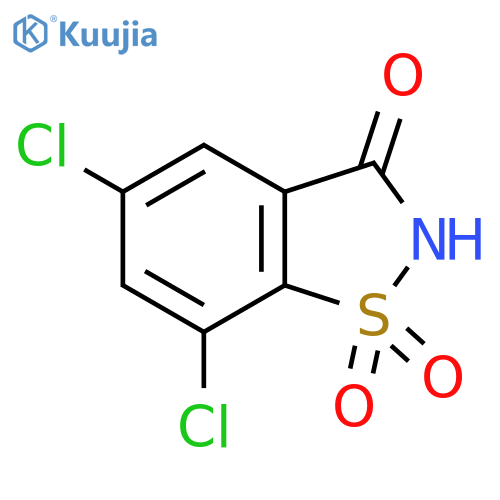Cas no 1916519-35-1 (1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide)

1916519-35-1 structure
商品名:1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide
1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide
- 5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazol e-1,1,3-trione
- 5,7-Dichlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 1916519-35-1
- 5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- EN300-703377
-
- インチ: 1S/C7H3Cl2NO3S/c8-3-1-4-6(5(9)2-3)14(12,13)10-7(4)11/h1-2H,(H,10,11)
- InChIKey: YCORWGDDELNORT-UHFFFAOYSA-N
- ほほえんだ: S1(=O)(=O)C2=C(C=C(Cl)C=C2Cl)C(=O)N1
計算された属性
- せいみつぶんしりょう: 250.9210695g/mol
- どういたいしつりょう: 250.9210695g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.781±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): -0.19±0.30(Predicted)
1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P02924Z-250mg |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 250mg |
$727.00 | 2024-06-17 | |
| 1PlusChem | 1P02924Z-100mg |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 100mg |
$527.00 | 2024-06-17 | |
| Aaron | AR0292DB-1g |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 1g |
$1519.00 | 2025-02-17 | |
| 1PlusChem | 1P02924Z-500mg |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 500mg |
$1109.00 | 2024-06-17 | |
| 1PlusChem | 1P02924Z-10g |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 10g |
$5831.00 | 2024-06-17 | |
| Enamine | EN300-703377-1.0g |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 1g |
$0.0 | 2023-06-06 | |
| 1PlusChem | 1P02924Z-1g |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 1g |
$1405.00 | 2024-06-17 | |
| 1PlusChem | 1P02924Z-2.5g |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 2.5g |
$2691.00 | 2024-06-17 | |
| Aaron | AR0292DB-500mg |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
| Aaron | AR0292DB-5g |
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
1916519-35-1 | 95% | 5g |
$4353.00 | 2023-12-15 |
1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
1916519-35-1 (1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide) 関連製品
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
